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Compound Name: Neoaureothin
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cloning

and sequencing of the neoaureothin (nor) gene cluster from Streptomyces orinoci.

Neoaureothin, a polyketide with a rare nitroaryl moiety, exhibits notable biological activities,

making its biosynthetic pathway a subject of significant interest for natural product discovery

and synthetic biology applications.[1] The methodologies described herein are based on

established molecular biology techniques and the key findings from the initial characterization

of the nor gene cluster.

Overview of the Neoaureothin (nor) Gene Cluster
The neoaureothin (nor) biosynthetic gene cluster from Streptomyces orinoci spans

approximately 39 kb.[1] Its genetic architecture is highly similar to the aureothin (aur) gene

cluster from Streptomyces thioluteus. A key feature of the nor cluster is the presence of a

modular type I polyketide synthase (PKS) that operates in a non-colinear fashion, where

individual PKS modules are utilized iteratively.[1] The GenBank accession number for the

neoaureothin gene cluster is AM778535.1.

Quantitative Data Summary
The following table summarizes the key quantitative data for the neoaureothin (nor) gene

cluster and for the highly similar aureothin (aur) gene cluster for comparative purposes.
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Feature
Neoaureothin (nor)
Gene Cluster

Aureothin (aur)
Gene Cluster

Reference

Producing Organism Streptomyces orinoci
Streptomyces

thioluteus
[1]

Size of Gene Cluster ~39 kb ~27 kb [1]

GenBank Accession

No.
AM778535.1 AJ575648.1

Number of ORFs
>15 (based on

homology)
15

PKS Type Type I modular PKS Type I modular PKS

PKS Architecture Non-colinear, iterative Non-colinear, iterative

Putative Functional Annotation of Open Reading Frames
(ORFs) in the nor Gene Cluster
Based on sequence homology with the well-characterized aureothin (aur) gene cluster, the

following table provides a putative functional annotation for the ORFs within the neoaureothin
(nor) gene cluster.
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Gene (Putative) Size (amino acids) Proposed Function
Homology to aur
Cluster Gene

norA 2138
Polyketide Synthase

(Module 1 & 2)
aurA

norB 1854
Polyketide Synthase

(Module 3)
aurB

norC 2999
Polyketide Synthase

(Module 4 & 5)
aurC

norD 431 Thioesterase aurD

norE 347
4-amino-benzoic acid

resistance protein
aurE

norF 409
p-aminobenzoic acid

N-oxygenase
aurF

norG 290 Hypothetical protein aurG

norH 402
Cytochrome P450

monooxygenase
aurH

norI 245 O-methyltransferase aurI

norJ 275 Acyl-CoA synthetase aurJ

norK 468
Acyl-CoA

dehydrogenase
aurK

norL 390
Enoyl-CoA

hydratase/isomerase
aurL

norM 420
3-hydroxyacyl-CoA

dehydrogenase
aurM

norN 392
Acyl-CoA C-

acyltransferase
aurN

norO 189
Transcriptional

regulator
aurO
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norP 650
ABC transporter ATP-

binding protein
aurP

norQ 300
ABC transporter

permease
aurQ

Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the cloning and sequencing of the

neoaureothin (nor) gene cluster.
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Gene Cluster Cloning

Sequencing and Analysis

1. Genomic DNA Isolation
(Streptomyces orinoci)

2. Partial Restriction Digest

3. Size Fractionation
(~30-40 kb fragments)

4. Ligation into Cosmid Vector

5. In vitro Packaging

6. Transduction into E. coli

7. Cosmid Library Screening

8. Isolation of Positive Cosmid Clone

9. Cosmid DNA Extraction

10. DNA Sequencing
(e.g., NGS or Sanger)

11. Sequence Assembly

12. ORF Annotation and
Functional Analysis

Click to download full resolution via product page

Caption: Workflow for cloning and sequencing the nor gene cluster.
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Neoaureothin Biosynthesis Pathway
The biosynthesis of neoaureothin is initiated with the precursor p-nitrobenzoic acid (PNBA)

and involves a non-colinear type I polyketide synthase. The following diagram depicts the

proposed biosynthetic pathway.

p-Nitrobenzoic acid (PNBA)

NorA, NorB, NorC
(Type I PKS, non-colinear)

Starter unit

Polyketide intermediate

Chain elongation

Tailoring Enzymes
(NorH, NorI)

Oxidation & Methylation

Neoaureothin

Click to download full resolution via product page

Caption: Proposed biosynthesis pathway of neoaureothin.

Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involved in

cloning and sequencing the neoaureothin (nor) gene cluster.
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Protocol 1: High Molecular Weight Genomic DNA
Isolation from Streptomyces orinoci
Objective: To isolate high molecular weight genomic DNA suitable for constructing a cosmid

library.

Materials:

Streptomyces orinoci culture

Lysis buffer (50 mM Tris-HCl pH 8.0, 50 mM EDTA, 15% sucrose, 2 mg/mL lysozyme)

Proteinase K (20 mg/mL)

10% SDS

Phenol:chloroform:isoamyl alcohol (25:24:1)

Isopropanol

70% Ethanol

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

Sterile wide-bore pipette tips

Procedure:

Inoculate 50 mL of a suitable liquid medium with S. orinoci spores or mycelial fragments and

incubate with shaking at 28-30°C for 48-72 hours.

Harvest the mycelia by centrifugation at 5,000 x g for 10 minutes.

Wash the mycelial pellet twice with 10% glycerol.

Resuspend the pellet in 5 mL of lysis buffer and incubate at 37°C for 1-2 hours to digest the

cell wall.
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Add 0.5 mL of 10% SDS and 50 µL of proteinase K, mix gently by inversion, and incubate at

55°C for 2 hours.

Cool the lysate to room temperature and perform two extractions with an equal volume of

phenol:chloroform:isoamyl alcohol. Use gentle mixing to avoid shearing the DNA.

Transfer the aqueous phase to a new tube using a wide-bore pipette tip.

Precipitate the DNA by adding 0.7 volumes of isopropanol. Spool the DNA out with a sealed

glass pipette or pellet by centrifugation at 10,000 x g for 10 minutes.

Wash the DNA pellet with 70% ethanol, air dry briefly, and resuspend in an appropriate

volume of TE buffer.

Assess the quality and quantity of the genomic DNA using a spectrophotometer and by

electrophoresis on a 0.8% agarose gel. High molecular weight DNA should appear as a tight

band of >30 kb.

Protocol 2: Construction of a Streptomyces orinoci
Cosmid Library
Objective: To generate a representative cosmid library containing large fragments of S. orinoci

genomic DNA.

Materials:

High molecular weight S. orinoci genomic DNA

Cosmid vector (e.g., pWEB-TNC™, SuperCos 1)

Restriction enzyme (e.g., Sau3AI)

Calf intestinal phosphatase (CIP)

T4 DNA ligase and buffer

In vitro packaging extract (e.g., Gigapack III XL Packaging Extract)
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E. coli host strain (e.g., XL1-Blue MR)

LB agar plates with appropriate antibiotic selection

Procedure:

Perform a series of partial digests of the high molecular weight genomic DNA with Sau3AI to

obtain fragments predominantly in the 30-40 kb range. This can be achieved by varying the

enzyme concentration or incubation time.

Analyze the digestion products on a 0.5% agarose gel alongside a size marker to identify the

optimal digestion conditions.

Prepare the cosmid vector by digesting with a compatible restriction enzyme (e.g., BamHI)

and dephosphorylating the ends with CIP to prevent self-ligation.

Perform a scaled-up partial digest of the genomic DNA and ligate the size-selected

fragments with the prepared cosmid vector using T4 DNA ligase.

Package the ligation mixture into lambda phage particles using an in vitro packaging extract

according to the manufacturer's instructions.

Transduce the packaged cosmids into a suitable E. coli host strain.

Plate the transduced cells on LB agar plates containing the appropriate antibiotic for

selection of recombinant clones.

The resulting colonies represent the genomic cosmid library.

Protocol 3: Screening the Cosmid Library
Objective: To identify cosmid clones containing the neoaureothin (nor) gene cluster.

Materials:

S. orinoci cosmid library

Nylon membranes
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DNA probe specific to a key gene in the nor cluster (e.g., a PKS gene)

DNA labeling kit (e.g., DIG High Prime DNA Labeling and Detection Starter Kit I)

Hybridization buffer and wash solutions

Procedure:

Design and synthesize a DNA probe based on a conserved region of a PKS gene from a

related biosynthetic pathway (e.g., the aur cluster).

Label the DNA probe with a detectable marker (e.g., digoxigenin, DIG).

Plate the cosmid library onto LB agar plates and grow overnight.

Transfer the colonies to a nylon membrane.

Lyse the bacterial cells on the membrane and denature and fix the DNA.

Pre-hybridize the membrane in hybridization buffer.

Add the labeled DNA probe and incubate overnight at the appropriate hybridization

temperature.

Wash the membrane under stringent conditions to remove non-specifically bound probe.

Detect the hybridized probe using an appropriate detection method (e.g., colorimetric or

chemiluminescent detection for DIG-labeled probes).

Isolate the positive clones from the master plate for further analysis.

Protocol 4: DNA Sequencing and Analysis
Objective: To determine the nucleotide sequence of the cloned nor gene cluster and perform

bioinformatic analysis.

Materials:

Purified positive cosmid DNA
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Sequencing primers

Procedure:

Extract high-purity cosmid DNA from the positive clones.

Sequence the cosmid insert using either a shotgun sequencing approach with Sanger

sequencing or a next-generation sequencing (NGS) platform.

Sanger Sequencing: Subclone random fragments of the cosmid insert into a sequencing

vector and sequence individual clones.

Next-Generation Sequencing: Prepare a sequencing library from the cosmid DNA and

sequence on a platform such as Illumina.

Assemble the sequencing reads into a single contig representing the full-length gene cluster.

Perform bioinformatic analysis on the assembled sequence:

Identify Open Reading Frames (ORFs) using software like Glimmer or Prodigal.

Perform functional annotation of the predicted ORFs by homology searches against public

databases (e.g., BLAST against NCBI's non-redundant protein database).

Analyze the domain architecture of the PKS proteins using tools like antiSMASH or

PKS/NRPS Analysis Website.

Compare the gene organization and sequence identity with the aureothin (aur) gene

cluster to elucidate the evolutionary relationship and functional conservation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cloning and Sequencing the Neoaureothin (nor) Gene
Cluster: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8089337#cloning-and-sequencing-the-neoaureothin-
nor-gene-cluster]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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